1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O4/c1-24(2)16-21-15(22-17(23-16)25-5-7-27-8-6-25)10-19-18(26)20-12-3-4-13-14(9-12)29-11-28-13/h3-4,9H,5-8,10-11H2,1-2H3,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAODLFFQUHLODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure comprising a benzo[d][1,3]dioxole moiety, a triazine ring, and a urea linkage, which collectively contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]methyl]urea. Its molecular formula is C₁₅H₁₈N₆O₄, and it has a molecular weight of 358.35 g/mol. The presence of the triazine ring is significant as it is known to interact with various biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzyme targets and receptors . The structural features allow for the formation of hydrogen bonds and hydrophobic interactions with these targets. Notably, the triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study on related thiourea derivatives indicated notable antitumor activity , with IC50 values lower than that of standard drugs like doxorubicin across various cancer cell lines (HepG2, HCT116, MCF7) .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
This data illustrates that derivatives of benzo[d][1,3]dioxole can significantly inhibit cancer cell proliferation while showing reduced cytotoxicity towards normal cells.
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Studies have shown that compounds containing similar structures can inhibit EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers .
Other Biological Activities
In addition to anticancer properties, the compound's structure suggests potential for other pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structural motifs have been identified as COX inhibitors, indicating potential applications in pain management and inflammation .
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and evaluated for their antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models. The lead compound demonstrated significant inhibition of tumor growth when administered intravenously .
Case Study 2: Molecular Docking Studies
Molecular docking studies have highlighted the binding affinities of related compounds to target proteins involved in cancer pathways. These studies provide insights into the structure-activity relationship (SAR) that can guide future drug design efforts .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines including:
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
The mechanisms through which it exerts its anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key target in many cancers.
- Cell Cycle Arrest : It has been shown to disrupt cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins such as Bax and Bcl-2, which are critical in regulating apoptosis.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant against drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the Sulforhodamine B (SRB) assay across multiple cancer cell lines. The IC50 values indicated promising activity:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Comparison with Similar Compounds
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (Compound 8, )
- Core Structure : 1,3,5-Triazine with two morpholine groups at positions 4 and 4.
- Urea Substituent : Phenyl group attached via urea.
- Key Differences: Unlike the target compound, this analogue lacks the dimethylamino group on the triazine and the benzo-dioxol moiety.
- Synthesis: Prepared via coupling of 4-(4,6-dimorpholinotriazin-2-yl)aniline with phenyl isocyanate (68% yield) .
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15, )
- Core Structure : Same triazine-morpholine core as Compound 6.
- Urea Substituent : 4-Hydroxymethylphenyl group.
- Key Differences : The hydroxymethyl group introduces polarity, which may improve solubility compared to the target compound’s benzo-dioxol group.
- Synthesis: Lower yield (26%) due to challenges in coupling with 4-aminophenylmethanol .
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]phenyl}urea (Compound 27, )
- Core Structure : Triazine with morpholine groups.
- Urea Substituent : A bulky 4-(pyrrolidin-piperidine carbonyl)phenyl group.
- This contrasts with the dimethylamino group in the target compound.
- Synthesis : Moderate yield (52%) using HBTU-mediated coupling .
Benzothiazole-Urea Analogues ()
1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea
- Core Structure : Benzothiazole with two morpholine groups.
- Urea Substituent : Ethyl group.
- Key Differences : The benzothiazole core replaces triazine, altering electronic properties and binding interactions. The ethylurea group is less complex than the target’s benzo-dioxol urea.
- Synthesis : Multi-step protocol with Pd-catalyzed coupling (82% yield in key steps) .
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Morpholine groups improve solubility but may reduce potency due to increased hydrophilicity. The target compound’s dimethylamino group balances this by introducing moderate lipophilicity .
Synthetic Challenges: Coupling reactions involving polar or bulky urea substituents (e.g., Compound 15) result in lower yields (26–33%) compared to simpler phenyl derivatives (68%) . The target compound’s synthesis likely requires precise control due to the dual triazine substituents (dimethylamino and morpholino), though specific data are unavailable.
Structural Versatility :
- Triazine-based compounds allow modular substitution, enabling optimization of pharmacokinetic properties. The benzo-dioxol group in the target compound could be further modified to explore SAR (Structure-Activity Relationships) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
